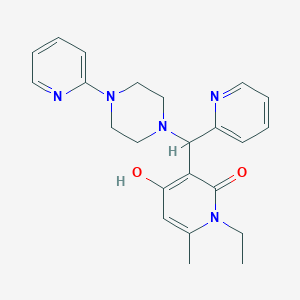
1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one, also known by its CAS number 939242-57-6, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H25N3O2 with a molecular weight of 327.4 g/mol. Its structure includes multiple pyridine rings and a piperazine moiety, which are often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 939242-57-6 |
Research indicates that compounds containing pyridine and piperazine derivatives often interact with various biological targets, including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial as it affects DNA synthesis and cellular replication. Compounds similar to this have shown high affinity for DHFR, leading to potential applications in cancer therapy by disrupting nucleotide synthesis .
- Kinase Activity : The compound may also exhibit inhibitory effects on tyrosine kinases, which play significant roles in cell signaling pathways related to cancer progression and other diseases .
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Anticancer Activity
Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, derivatives have shown promising results against melanoma and urothelial cancers by targeting DHFR and related pathways .
Neuropharmacological Effects
The piperazine moiety suggests potential interactions with neurotransmitter systems. Some derivatives exhibit affinity for serotonin receptors, indicating possible applications in treating mood disorders or anxiety .
Case Studies
- In Vitro Studies : A study evaluated the effects of pyridine derivatives on cancer cell lines, revealing significant cytotoxicity correlated with DHFR inhibition. The compound demonstrated IC50 values comparable to established chemotherapeutics .
- Animal Models : In rodent models, the administration of similar pyridine-piperazine compounds resulted in reduced tumor sizes and improved survival rates when combined with standard chemotherapy agents .
Summary of Findings
The biological activity of this compound appears promising based on its mechanisms involving DHFR inhibition and potential kinase activity modulation. Further research is warranted to fully elucidate its therapeutic potential across various diseases.
属性
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-3-28-17(2)16-19(29)21(23(28)30)22(18-8-4-6-10-24-18)27-14-12-26(13-15-27)20-9-5-7-11-25-20/h4-11,16,22,29H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDRGGTAUVADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=N4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














